ethyl N-(5-hexyl-1,3,4-thiadiazol-2-yl)carbamate
Overview
Description
Ethyl N-(5-hexyl-1,3,4-thiadiazol-2-yl)carbamate is a compound belonging to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
The synthesis of ethyl N-(5-hexyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 5-hexyl-1,3,4-thiadiazole-2-amine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
Ethyl N-(5-hexyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivative.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of ethyl N-(5-hexyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. The sulfur and nitrogen atoms in the thiadiazole ring play a crucial role in its binding to the target enzymes, enhancing its biological activity .
Comparison with Similar Compounds
Ethyl N-(5-hexyl-1,3,4-thiadiazol-2-yl)carbamate can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate: Similar structure but with an ethyl group instead of a hexyl group, showing different biological activities.
N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate: Contains a methyl group, leading to variations in its chemical reactivity and biological properties.
This compound stands out due to its unique hexyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl N-(5-hexyl-1,3,4-thiadiazol-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-3-5-6-7-8-9-13-14-10(17-9)12-11(15)16-4-2/h3-8H2,1-2H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNZRXJUMUUDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NN=C(S1)NC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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